molecular formula C25H21FN2O2 B4308284 2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B4308284
M. Wt: 400.4 g/mol
InChI Key: DGYOGCVJBCDJJZ-UHFFFAOYSA-N
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Description

2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic compound with complex structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step procedures:

  • Starting Materials: : The synthesis begins with phenyl derivatives such as 4-(allyloxy)phenol and 4-fluorophenyl derivatives.

  • Reaction Conditions: : These compounds are subjected to a series of reactions including cyclization and condensation, often using catalysts and solvents like dimethylformamide or methanol.

  • Key Intermediates: : The intermediate products undergo further transformations, typically involving nucleophilic substitution and coupling reactions.

Industrial Production Methods

On an industrial scale, the synthesis might be optimized for efficiency and yield, employing:

  • Continuous Flow Reactors: : To maintain consistent reaction conditions.

  • High-Throughput Screening: : For optimizing catalyst and solvent systems.

  • Green Chemistry Principles: : To minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

  • Oxidation: : Conversion to different oxidation states using oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction of specific functional groups using agents like sodium borohydride.

  • Substitution: : Aromatic substitution reactions, particularly on the phenyl rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Dimethyl sulfoxide, ethanol.

Major Products

  • Oxidized Derivatives: : Often more polar compounds.

  • Reduced Derivatives: : Simpler molecules retaining the core structure.

  • Substituted Derivatives: : Compounds with varied functional groups on the phenyl rings.

Scientific Research Applications

2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine finds applications in multiple domains:

  • Chemistry: : As a reagent or intermediate in organic synthesis.

  • Biology: : Potential as a biochemical probe for studying molecular interactions.

  • Medicine: : Investigated for its potential therapeutic properties, possibly as an anti-inflammatory or anticancer agent.

  • Industry: : Used in materials science for creating specialized polymers and coatings.

Mechanism of Action

The mechanism by which 2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects involves:

  • Molecular Targets: : Interacting with specific enzymes or receptors in biological systems.

  • Pathways Involved: : Modulating pathways related to inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(methoxy)phenyl]-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

  • 2-[4-(ethoxy)phenyl]-5-(4-bromophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

  • Functional Groups: : The allyloxy and fluorophenyl groups confer unique chemical reactivity and biological activity.

  • Mechanistic Pathways: : Different molecular targets due to the specific substitutions.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O2/c1-2-15-29-20-13-9-17(10-14-20)22-16-23-21-5-3-4-6-24(21)30-25(28(23)27-22)18-7-11-19(26)12-8-18/h2-14,23,25H,1,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYOGCVJBCDJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
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2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 5
Reactant of Route 5
2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 6
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2-[4-(allyloxy)phenyl]-5-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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